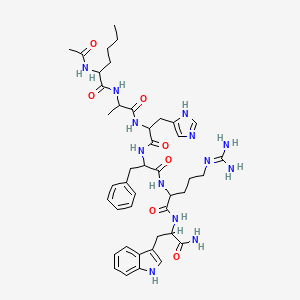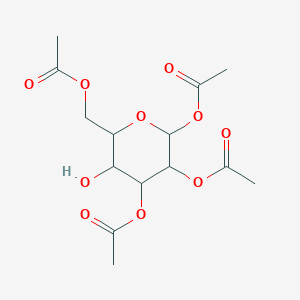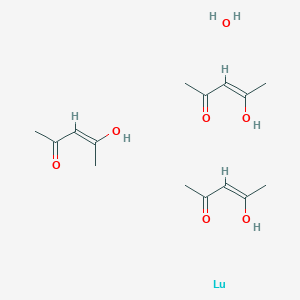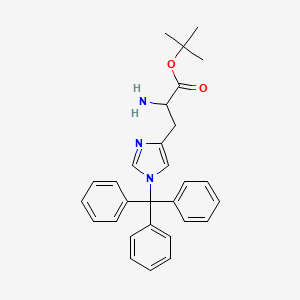
H-His(tau-trt)-otbu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-His(tau-trt)-otbu, also known as N-τ-Trityl-L-histidine tert-butyl ester, is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring and a tert-butyl ester group at the carboxyl terminus. These modifications enhance the stability and solubility of the compound, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-His(tau-trt)-otbu typically involves the protection of the histidine amino group with a trityl group and the esterification of the carboxyl group with tert-butyl alcohol. The process begins with the dissolution of N-im-trityl-D-histidine in dichloromethane, followed by the addition of triethylamine and trimethylsilyl chloride. The mixture is refluxed gently for about two hours. Subsequently, isovaleric acid is dissolved in tetrahydrofuran and cooled to -20°C using an ice-salt bath. N-methyl morpholine and ethyl chloroformate are added, and the bis-TMS amino acid reaction mixture is introduced to the anhydride solution. The reaction is stirred at room temperature overnight, and the final product is obtained after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
H-His(tau-trt)-otbu undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to remove the trityl group.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Applications De Recherche Scientifique
H-His(tau-trt)-otbu has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other histidine derivatives.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of H-His(tau-trt)-otbu involves its interaction with specific molecular targets, such as enzymes and receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The tert-butyl ester group enhances the compound’s stability and solubility, facilitating its transport and uptake in biological systems. The imidazole ring of histidine plays a crucial role in proton transfer and metal ion coordination, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
H-His(tau-trt)-otbu can be compared with other histidine derivatives, such as:
H-His(trt)-ome: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Fmoc-His(trt)-OH: Contains a fluorenylmethyloxycarbonyl group instead of a tert-butyl ester group.
Boc-His(trt)-OH: Features a tert-butoxycarbonyl group instead of a tert-butyl ester group.
Uniqueness
The unique combination of the trityl and tert-butyl ester groups in this compound provides enhanced stability and solubility compared to other histidine derivatives. This makes it particularly useful in applications requiring prolonged stability and specific solubility characteristics .
Propriétés
Formule moléculaire |
C29H31N3O2 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3 |
Clé InChI |
BXLIDDXLXQZXMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


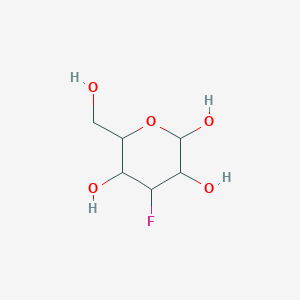

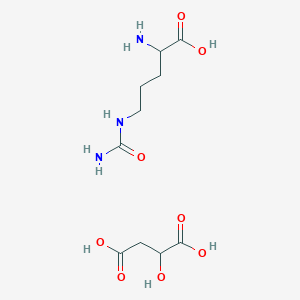
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
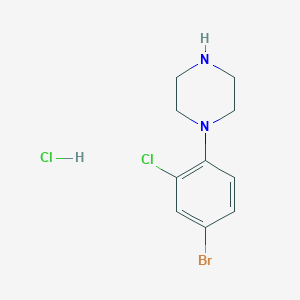
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
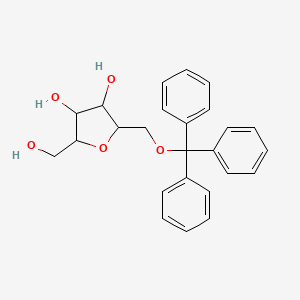
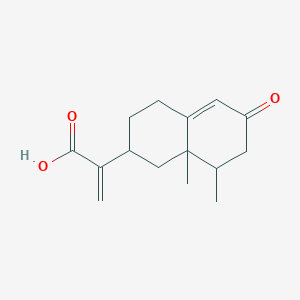
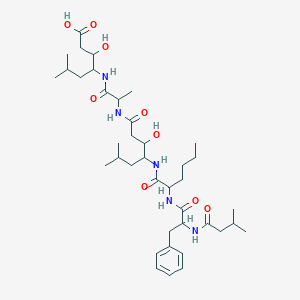
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
